molecular formula C9H10BrNO2S B8259983 5-Bromo-2-(methylsulfonyl)isoindoline

5-Bromo-2-(methylsulfonyl)isoindoline

Cat. No.: B8259983
M. Wt: 276.15 g/mol
InChI Key: NYKZZKCCANOSKR-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylsulfonyl)isoindoline (CAS 2163477-10-7) is a high-purity brominated and sulfonylated isoindoline derivative of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C9H10BrNO2S and a molecular weight of 276.15 g/mol, serves as a versatile synthetic intermediate . The structure features a bromine substituent and a methylsulfonyl group on the isoindoline core, making it a valuable scaffold for the design and synthesis of novel target molecules. Compounds based on similar bromo-substituted heterocyclic frameworks have demonstrated considerable potential in antitumor research, showing promising in vitro activity against various cancer cell lines, including liver carcinoma (HepG2), lung adenocarcinoma (A549), and ovarian carcinoma (Skov-3) . Furthermore, substituted isoindolinone derivatives are being investigated as modulators of cereblon-mediated neo-substrate recruitment, representing a cutting-edge approach in targeted protein degradation and oncology therapeutics . This product is offered with a purity of up to 98% . Please handle with appropriate care; safety information indicates it may be harmful if swallowed and cause skin and eye irritation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-2-methylsulfonyl-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S/c1-14(12,13)11-5-7-2-3-9(10)4-8(7)6-11/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKZZKCCANOSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC2=C(C1)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Bromination of 2-(Methylthio)Isoindoline

A two-step approach involving bromination followed by oxidation is widely applicable. In this method, 2-(methylthio)isoindoline serves as the precursor. The methylthio group (-SCH₃) acts as a directing group, enabling para-bromination at position 5.

Procedure :

  • Bromination :

    • React 2-(methylthio)isoindoline (1.0 equiv) with bromine (1.1 equiv) in acetic acid at 0–5°C for 4–6 hours.

    • Catalytic iron(III) bromide (0.1 equiv) enhances regioselectivity, yielding 5-bromo-2-(methylthio)isoindoline.

    • Yield : ~78% (crude), purified via silica gel chromatography.

  • Oxidation to Sulfonyl Group :

    • Treat 5-bromo-2-(methylthio)isoindoline with 30% hydrogen peroxide (3.0 equiv) in glacial acetic acid at 60°C for 12 hours.

    • Yield : 85–90% after recrystallization from ethanol.

Key Data :

ParameterBromination StepOxidation Step
Temperature (°C)0–560
Time (h)4–612
Catalyst/ReagentFeBr₃H₂O₂
SolventAcetic acidAcetic acid

Cyclization of Brominated Aromatic Precursors

Gabriel Synthesis with 5-Bromo-2-(Methylsulfonyl)Benzaldehyde

This method constructs the isoindoline ring post-functionalization of the aromatic core.

Procedure :

  • Synthesis of 5-Bromo-2-(methylsulfonyl)Benzaldehyde :

    • Brominate 2-(methylsulfonyl)benzaldehyde using N-bromosuccinimide (NBS, 1.05 equiv) in DMF at 80°C for 8 hours.

    • Yield : 72% after column chromatography.

  • Cyclization via Gabriel Reaction :

    • React the brominated aldehyde with ethylenediamine (1.2 equiv) in ethanol under reflux for 24 hours.

    • Reduce the intermediate imine with sodium borohydride (2.0 equiv) to form isoindoline.

    • Yield : 65% overall.

Challenges :

  • Competing side reactions during cyclization require precise stoichiometry.

  • Regiochemical control depends on the electronic effects of the methylsulfonyl group.

Oxidation of 5-Bromo-2-(Methylthio)Isoindoline

Meta-Chloroperbenzoic Acid (m-CPBA) Mediated Oxidation

Alternative to H₂O₂, m-CPBA offers milder conditions for sulfone formation.

Procedure :

  • Stir 5-bromo-2-(methylthio)isoindoline (1.0 equiv) with m-CPBA (2.2 equiv) in dichloromethane at 25°C for 6 hours.

  • Quench with sodium thiosulfate, extract with DCM, and purify via flash chromatography.

  • Yield : 88%.

Advantages :

  • Shorter reaction time compared to H₂O₂.

  • Higher purity due to reduced over-oxidation byproducts.

Comparative Analysis of Methods

MethodKey StepYield (%)Purity (%)Scalability
Bromination/OxidationFeBr₃/H₂O₂78 → 85≥95Industrial
Gabriel SynthesisCyclization/Reduction6590Lab-scale
m-CPBA OxidationSulfone Formation8897Pilot-scale

Insights :

  • Bromination/Oxidation is optimal for large-scale production due to cost-effective reagents.

  • m-CPBA Oxidation suits high-purity applications but involves higher reagent costs.

Challenges and Optimization Strategies

Regioselectivity in Bromination

  • Directing Groups : Methylsulfonyl’s meta-directing nature complicates bromination at position 5. Pre-functionalization with methylthio (-SCH₃) ensures para selectivity.

  • Catalyst Screening : FeBr₃ outperforms AlCl₃ in minimizing di-brominated byproducts (≤5% vs. 15–20%).

Oxidation Efficiency

  • Solvent Effects : Acetic acid increases H₂O₂ oxidation efficiency by stabilizing reactive intermediates.

  • Temperature Control : Maintaining 60°C prevents decomposition of the sulfone product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(methylsulfonyl)isoindoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    This compound serves as a crucial building block for synthesizing various bioactive molecules with potential therapeutic applications. Its structural features allow for modifications that can enhance biological activity against diseases.
  • Organic Synthesis
    As an intermediate in organic synthesis, 5-Bromo-2-(methylsulfonyl)isoindoline aids in the development of complex organic compounds and natural products. Its ability to undergo various chemical reactions, such as substitution and oxidation, makes it valuable in synthetic pathways.
  • Material Science
    The compound is utilized in developing novel materials with unique properties, such as organic semiconductors and polymers. Its chemical structure allows for tailoring materials for specific applications in electronics and coatings.

Research indicates that this compound exhibits significant biological activities, particularly antimicrobial and anticancer properties.

Antimicrobial Activity

The compound has demonstrated effectiveness against various bacterial strains, showing potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus6.25 μg/mL
Escherichia coli12.5 μg/mL
Pseudomonas aeruginosa25 μg/mL

Anticancer Activity

The anticancer potential of this compound has been explored extensively. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (μM)Mechanism of ActionReference
HeLa (cervical cancer)10Apoptosis
MCF-7 (breast cancer)15Cell cycle arrest
A549 (lung cancer)12Induction of apoptosis

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of isoindoline derivatives, including this compound. Results indicated superior activity against resistant bacterial strains compared to traditional antibiotics, suggesting its potential use in treating drug-resistant infections.

Cancer Treatment Research

Another investigation focused on the anticancer properties of isoindoline derivatives in vitro. Findings revealed that this compound effectively inhibited tumor growth across several cancer cell lines, leading to further exploration of its mechanisms and possible clinical applications.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methylsulfonyl)isoindoline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The bromine and methylsulfonyl groups can enhance the compound’s binding affinity and selectivity towards these targets . Additionally, the isoindoline core can participate in various non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoindoline Derivatives with Varied Substituents

  • 5-Bromo-2-{[3-(piperazin-1-yl)phenyl]sulfonyl}isoindoline (3h) : This analog replaces the methylsulfonyl group with a phenylsulfonyl-piperazine moiety. While both compounds exhibit 5-HT6R antagonism, 3h demonstrates enhanced binding affinity due to the piperazine group's ability to engage in hydrogen bonding .
  • 4-Chloro-2-{[2-(piperazin-1-yl)phenyl]sulfonyl}isoindoline (3j) : Substituting bromo with chloro reduces steric hindrance but may lower electrophilicity, impacting reactivity in cross-coupling applications .
Table 1: Structural and Electronic Properties of Isoindoline Derivatives
Compound Substituents Molecular Weight Key Features
5-Bromo-2-(methylsulfonyl)isoindoline 5-Br, 2-SO₂Me 264.13 (est.) High electrophilicity, versatile synthesis
3h 5-Br, 2-SO₂-(piperazinyl) 437.33 Enhanced receptor binding
3j 4-Cl, 2-SO₂-(piperazinyl) 393.88 Reduced steric hindrance

Thiophene and Indole-Based Analogs

  • DUP-697 (5-Bromo-2-(4-fluorophenyl)-3-(4-(methylsulfonyl)phenyl)-thiophene) : A thiophene derivative with a methylsulfonyl group, DUP-697 is a selective COX-2 inhibitor. Unlike this compound, its thiophene core and additional fluorophenyl group confer distinct pharmacokinetic profiles, including higher lipophilicity .
  • 5-Bromo-2-(4-bromophenyl)-1H-indole : This indole-based compound shares a bromo substituent but lacks the methylsulfonyl group. Its anti-inflammatory activity is attributed to bromine's electronegativity, though it is less potent than sulfone-containing analogs .

Pharmacological and Functional Comparisons

Anti-Inflammatory and Analgesic Potency

  • Methylsulfonyl Chalcone Derivatives : Compounds with para-methylsulfonyl groups on phenyl rings exhibit ED50 values significantly lower than celecoxib (a COX-2 inhibitor), highlighting the sulfone group's role in enhancing potency . For example, derivatives 1 and 2 in this class have ED50 values of 0.8 and 0.9 mg/kg, respectively, compared to celecoxib's 1.5 mg/kg .
Table 2: Pharmacological Activity of Sulfone-Containing Compounds
Compound Target/Activity ED50 (mg/kg) Key Finding
Methylsulfonyl Chalcone 1 COX-2 Inhibition 0.8 Superior to celecoxib
DUP-697 COX-2 Inhibition 0.3* High selectivity
This compound 5-HT6R Antagonism N/A Potential glioprotective effects

*Estimated from preclinical data.

Biological Activity

5-Bromo-2-(methylsulfonyl)isoindoline is an isoindoline derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a bromine atom and a methylsulfonyl group attached to the isoindoline core. This unique structure contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus6.25 μg/mL
Escherichia coli12.5 μg/mL
Pseudomonas aeruginosa25 μg/mL

The compound's effectiveness against Staphylococcus aureus, a common pathogen, highlights its potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has also been explored. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (μM)Mechanism of ActionReference
HeLa (cervical cancer)10Apoptosis
MCF-7 (breast cancer)15Cell cycle arrest
A549 (lung cancer)12Induction of apoptosis

The compound's ability to induce apoptosis in HeLa cells suggests its potential as a therapeutic agent in cancer treatment.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. The bromine atom may enhance the compound's binding affinity to target proteins, while the methylsulfonyl group could facilitate interactions with cellular pathways involved in apoptosis and cell proliferation.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted by researchers evaluated the antimicrobial efficacy of various isoindoline derivatives, including this compound. The results indicated that this compound exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics, suggesting its potential use in treating drug-resistant infections .
  • Cancer Treatment Research :
    Another study focused on the anticancer properties of isoindoline derivatives in vitro. The findings revealed that this compound effectively inhibited tumor growth in several cancer cell lines, leading to further investigations into its mechanisms and potential clinical applications .

Q & A

Q. What are the common synthetic routes for 5-Bromo-2-(methylsulfonyl)isoindoline, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis typically involves bromination of isoindoline precursors followed by sulfonylation. For example, bromination of 2-methylsulfonylisoindoline using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in solvents like dichloromethane or acetonitrile is a standard approach. Optimization includes:

  • Temperature Control: Lower temperatures (0–5°C) minimize side reactions during bromination .
  • Catalyst Selection: Lewis acids (e.g., FeCl₃) can enhance regioselectivity .
  • Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures improves purity. Yield improvements (70–85%) are achievable by adjusting stoichiometric ratios (1:1.2 substrate-to-brominating agent) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

Methodological Answer:

  • ¹H/¹³C NMR: The methylsulfonyl group appears as a singlet at ~3.2 ppm (¹H) and ~45 ppm (¹³C). Bromine substitution causes deshielding of adjacent protons (e.g., isoindoline C-H protons at ~7.5–8.0 ppm) .
  • Mass Spectrometry (HRMS): Look for molecular ion peaks at m/z [M+H]⁺ corresponding to C₉H₉BrNO₂S (calc. 274.96) and isotopic patterns confirming bromine .
  • FT-IR: Sulfonyl S=O stretches at ~1150–1300 cm⁻¹ and C-Br vibrations at ~550–650 cm⁻¹ .

Advanced Research Questions

Q. How does the methylsulfonyl group in this compound influence its reactivity in cross-coupling reactions compared to other leaving groups?

Methodological Answer: The methylsulfonyl group acts as a strong electron-withdrawing group, enhancing electrophilicity at the adjacent carbon. This facilitates Suzuki-Miyaura couplings with arylboronic acids under mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, 80°C). Compared to halides (e.g., Cl), methylsulfonyl derivatives exhibit:

  • Higher Stability: Reduced hydrolysis risk in aqueous conditions .
  • Improved Selectivity: Less competing elimination side reactions.
  • Key Evidence: Analogous compounds like DuP-697 (a COX-2 inhibitor) show enhanced reactivity in palladium-catalyzed couplings due to sulfonyl groups .

Q. What experimental strategies can address contradictory results in enzyme inhibition studies involving this compound derivatives?

Methodological Answer: Contradictions often arise from assay conditions or impurity interference. Mitigation strategies include:

  • Standardized Assays: Use consistent enzyme sources (e.g., recombinant human enzymes) and substrate concentrations (KM values).
  • Control Experiments: Test the compound against isoforms (e.g., COX-1 vs. COX-2) to confirm selectivity .
  • Purity Validation: Ensure >95% purity via HPLC and NMR. Impurities like residual brominated byproducts may nonspecifically inhibit enzymes .
  • Dose-Response Curves: Calculate IC₅₀ values across a wide range (0.1–100 µM) to identify off-target effects .

Q. What methodological considerations are critical when employing this compound derivatives in EPR oximetry for cellular oxygen measurement?

Methodological Answer:

  • Structural Rigidity: The isoindoline backbone enhances superhyperfine resolution in EPR spectra, enabling precise oxygen sensitivity measurements .
  • Solubility Optimization: Use hydrophilic derivatives (e.g., carboxylated analogs) for aqueous cell suspensions. Lipophilic variants require nanocarriers for intracellular delivery .
  • Isotopic Labeling: While deuteration does not improve O₂ sensitivity, ¹⁵N-labeling increases signal intensity by 20–30%, critical for in vivo applications .
  • Spectral Analysis: Employ iterative fitting algorithms to resolve overlapping peaks in low-oxygen environments .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported inhibitory potencies of this compound derivatives across studies?

Methodological Answer:

  • Replicate Conditions: Repeat assays using identical buffer systems (e.g., pH 7.4 PBS) and enzyme batches.
  • Metabolic Stability Testing: Assess compound degradation during assays via LC-MS. Rapid decomposition in some studies may falsely lower potency .
  • Structural Confirmation: Compare X-ray crystallography or computational docking models to verify binding modes. For example, steric clashes in certain isoforms may reduce efficacy .

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